Home > Products > Screening Compounds P93711 > Tetrabenazine-D7
Tetrabenazine-D7 -

Tetrabenazine-D7

Catalog Number: EVT-10920182
CAS Number:
Molecular Formula: C19H27NO3
Molecular Weight: 324.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tetrabenazine-D7 is a deuterated derivative of tetrabenazine, a medication primarily used to manage movement disorders such as chorea associated with Huntington's disease. Tetrabenazine functions by inhibiting the vesicular monoamine transporter 2, which plays a critical role in the storage and release of neurotransmitters in the brain. This compound has gained attention for its potential applications in neurological research and therapeutic development.

Source

Tetrabenazine was first synthesized in the 1960s and received approval from the Food and Drug Administration in 2008 for the treatment of chorea associated with Huntington's disease. The deuterated form, Tetrabenazine-D7, is utilized in various research settings to study pharmacokinetics and metabolic pathways due to the unique properties conferred by deuterium substitution.

Classification

Tetrabenazine-D7 is classified as a monoamine-depleting agent. It belongs to the chemical class of benzamide derivatives and is specifically recognized for its role as a selective inhibitor of vesicular monoamine transporter 2.

Synthesis Analysis

Methods

The synthesis of Tetrabenazine-D7 can be achieved through several methods, with one notable approach involving deuteration of the parent tetrabenazine compound. A common synthetic route includes:

  1. Initial Synthesis: The synthesis begins with 5-methyl-2-hexanone, which undergoes a Mannich reaction to produce an intermediate.
  2. Deuteration: This intermediate is then subjected to deuteration processes, typically using deuterated reagents or solvents to introduce deuterium into specific positions of the molecule.
  3. Final Product Formation: The final steps involve purification and characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium.

Technical Details

The synthesis process emphasizes mild reaction conditions and environmentally friendly solvents, such as water, which enhances the industrial viability of producing Tetrabenazine-D7 at scale .

Molecular Structure Analysis

Structure

Tetrabenazine-D7 retains the core structure of tetrabenazine but features deuterium atoms replacing specific hydrogen atoms. The molecular formula is C19_{19}H24_{24}D7_{7}N3_{3}O2_{2}.

Data

  • Molecular Weight: Approximately 337.5 g/mol.
  • Structural Characteristics: The compound exhibits a complex three-dimensional structure due to its multiple chiral centers, influencing its pharmacological properties.
Chemical Reactions Analysis

Reactions

Tetrabenazine-D7 undergoes various chemical reactions typical for benzamide derivatives, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to form related metabolites.
  2. Oxidation: The compound can be oxidized under certain conditions, affecting its pharmacological activity.
  3. Substitution Reactions: The presence of nitrogen and oxygen functionalities allows for nucleophilic substitution reactions.

Technical Details

The reactions are often monitored using high-performance liquid chromatography coupled with mass spectrometry to track product formation and identify intermediates .

Mechanism of Action

Process

Tetrabenazine-D7 acts primarily as an inhibitor of vesicular monoamine transporter 2. By binding to this transporter, it prevents the uptake of neurotransmitters such as dopamine into synaptic vesicles, leading to decreased neurotransmitter release into the synaptic cleft.

Data

  • Binding Affinity: Studies indicate that Tetrabenazine-D7 exhibits similar binding affinities compared to its non-deuterated counterpart, allowing researchers to utilize it in pharmacokinetic studies without significant alterations in activity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point is similar to that of tetrabenazine, around 120-130 °C.
Applications

Scientific Uses

Tetrabenazine-D7 is employed in various scientific applications including:

  1. Pharmacokinetic Studies: Its deuterated nature allows for precise tracking within biological systems using mass spectrometry.
  2. Neuroscience Research: Used to explore neurotransmitter dynamics and receptor interactions in neurological disorders.
  3. Drug Development: Serves as a tool compound in developing new therapeutics targeting vesicular monoamine transporter 2 or related pathways.

This compound's unique properties make it valuable for advancing our understanding of neuropharmacology and developing targeted treatments for movement disorders and other neurological conditions.

Introduction to Tetrabenazine-D7 in Contemporary Research

Tetrabenazine-D7 (C₁₉H₂₀D₇NO₃) is a deuterium-labeled isotopologue of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. It features seven deuterium atoms strategically incorporated at the O-methyl groups and the isobutyl side chain—positions critical for metabolic stability. This compound serves as an indispensable internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) bioanalysis due to its near-identical chemical properties to native tetrabenazine, yet distinct mass signature. Its primary utility lies in enabling precise quantification of tetrabenazine and its active metabolites (α-HTBZ and β-HTBZ) in complex biological matrices, thereby advancing pharmacokinetic and metabolic research without therapeutic use [3] [7] [9].

Role of Stable Isotope-Labeled Compounds in Pharmacokinetic and Metabolic Studies

Stable isotope-labeled compounds (SILCs), such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are pivotal tools in drug metabolism research. Their unique physicochemical properties—minimal structural perturbation yet detectable mass differences—enable:

  • Quantitative Bioanalysis: SILCs act as internal standards in mass spectrometry, correcting for matrix effects and analytical variability. Tetrabenazine-D7 co-elutes with native tetrabenazine but differentiates via m/z shift (∆ m/z = +7), ensuring accuracy in measuring plasma concentrations of tetrabenazine and its metabolites [6] [9].
  • Metabolic Pathway Elucidation: By tracing deuterium retention in metabolites, researchers identify biotransformation sites. For tetrabenazine, deuterium labeling confirmed O-demethylation by cytochrome P450 2D6 (CYP2D6) as the primary clearance pathway [1] [4].
  • Reaction Kinetics Assessment: Deuterium kinetic isotope effects (DKIE) quantify metabolic rates. The C–D bond’s higher activation energy than C–H slows enzymatic cleavage, revealing rate-limiting steps in drug metabolism [6] [8].

Table 1: Applications of Stable Isotope-Labeled Compounds in Drug Research

ApplicationMechanismExample with Tetrabenazine-D7
Quantitative LC–MS/MSMass shift enables discrimination from analyteInternal standard for tetrabenazine assays [9]
Metabolite ProfilingTracks isotopic signatures in metabolitesIdentification of O-desmethyl metabolites [4]
Enzyme Pathway AnalysisMeasures isotope effects on reaction ratesConfirmed CYP2D6-mediated demethylation as dominant pathway [1]

SILCs further mitigate technical artifacts in high-sensitivity assays. For instance, Tetrabenazine-D7’s use in human microsomal studies revealed that deuterium substitution at metabolic soft spots reduces intrinsic clearance by 1.5–2-fold, validating targeted deuteration as a strategy to optimize drug half-life [6] [8].

Significance of Deuterium Substitution in Drug Development: Lessons from Deutetrabenazine

Deuteration—replacing hydrogen with deuterium—alters pharmacokinetics without modifying pharmacodynamics. Deutetrabenazine (Austedo®), the deuterated analog of tetrabenazine, exemplifies this principle and provides critical insights for deuterium-labeled research tools like Tetrabenazine-D7:

  • Enhanced Pharmacokinetic Profiles: Specific deuteration at methoxy groups slows CYP2D6-mediated O-demethylation of active metabolites α-HTBZ and β-HTBZ. Clinical studies show a 2-fold increase in systemic exposure (AUC₀–inf) and doubled elimination half-life (t₁/₂) compared to tetrabenazine, enabling twice-daily dosing [1] [4] [8].
  • Reduction in Metabolic Clearance: Deuterium’s kinetic isotope effect (kH/kD = 2–5) increases the energy barrier for C–D bond cleavage. In human hepatocytes, deutetrabenazine generates 40–50% less inactive O-desmethyl metabolites than tetrabenazine, improving metabolic efficiency [1] [4].
  • Mitigation of Peak-Trough Fluctuations: Slower metabolite formation reduces peak plasma concentrations (Cₘₐₓ) while elevating trough levels, minimizing adverse effects linked to high Cₘₐₓ and maintaining therapeutic coverage [4] [8].

Table 2: Pharmacokinetic Comparison of Tetrabenazine vs. Deutetrabenazine in Humans

ParameterTetrabenazine (25 mg)Deutetrabenazine (25 mg)Change
t₁/₂ (h)7.2 ± 1.814.5 ± 3.1+100%
AUC₀–inf (ng·h/mL)78.4 ± 22.6165.3 ± 45.2+111%
Cₘₐₓ (ng/mL)18.9 ± 5.322.1 ± 6.1+17%

Data derived from crossover studies in healthy volunteers [1] [4]

The deutetrabenazine model underscores deuterium’s role in optimizing drug metabolism. For Tetrabenazine-D7, this translates to improved reliability in tracking parent drug kinetics and metabolite formation. Furthermore, deutetrabenazine’s clinical success—approved for Huntington’s chorea and tardive dyskinesia—validates deuterium substitution as a mechanism to refine pharmacokinetics while preserving pharmacological activity, a principle extendable to research compounds [2] [5] [8]. The evolution from "deuterium switch" analogs (e.g., deutetrabenazine) to de novo deuterated drugs (e.g., deucravacitinib) further highlights deuterium’s versatility in drug design [2].

Properties

Product Name

Tetrabenazine-D7

IUPAC Name

(3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1/i1D3,2D3,12D

InChI Key

MKJIEFSOBYUXJB-QCSJFPTQSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.